D,L-7-Aza-3-indolylglycine
CAS No.: 1052209-51-4
VCID: VC0015998
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
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Description | D,L-7-Aza-3-indolylglycine is a synthetic compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol. Also known as 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, it participates in a variety of chemical reactions and interacts with different biological targets . In scientific research, it serves as a building block for synthesizing more complex molecules and is studied for its potential effects on biological pathways and interactions with biomolecules. Researchers investigate its potential therapeutic properties and interactions with biological targets in medicine, and it is utilized in the development of new materials and chemical processes in industry. The synthesis of D,L-7-Aza-3-indolylglycine typically involves reacting 7-azaindole with glycine in an aqueous sodium hydroxide solution, with purification via crystallization. Chemical reactions that D,L-7-Aza-3-indolylglycine undergoes include oxidation, reduction, and substitution. For example, it can be oxidized using potassium permanganate in an acidic medium, reduced using sodium borohydride in methanol, or participate in nucleophilic substitution with nucleophiles like amines or thiols in the presence of a base. Similar compounds include D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride, which is a derivative with a methyl ester group and hydrochloride salt. Another related compound is D,L-3-Indolylglycine, an unnatural amino acid similar to Tryptophan . D,L-7-Aza-3-indolylglycine's specific structure makes it unique, allowing it to participate in diverse chemical reactions and interact with different biological targets, making it valuable in research and industrial applications. |
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CAS No. | 1052209-51-4 |
Product Name | D,L-7-Aza-3-indolylglycine |
Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 g/mol |
IUPAC Name | 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
Standard InChI | InChI=1S/C9H9N3O2/c10-7(9(13)14)6-4-12-8-5(6)2-1-3-11-8/h1-4,7H,10H2,(H,11,12)(H,13,14) |
Standard InChIKey | JAOJSANZQPPJLZ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(NC=C2C(C(=O)O)N)N=C1 |
Canonical SMILES | C1=CC2=C(NC=C2C(C(=O)O)N)N=C1 |
Synonyms | α-Amino-1H-pyrrolo[2,3-b]pyridine-3-acetic Acid; |
PubChem Compound | 5819113 |
Last Modified | Sep 15 2023 |
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